molecular formula C20H15N3O2S B2382656 (Z)-2-cyano-N-phenyl-3-[4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enamide CAS No. 1281691-27-7

(Z)-2-cyano-N-phenyl-3-[4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enamide

Cat. No. B2382656
CAS RN: 1281691-27-7
M. Wt: 361.42
InChI Key: UVIXDVPDYVJFDB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactions based on its functional groups. For instance, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo reduction to form an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors like its molecular structure and the functional groups present. For example, the presence of polar functional groups (like the cyano and amide groups) could make the compound soluble in polar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

One significant area of application for this compound involves its role in the synthesis of thiazoles and related heterocyclic compounds, which are crucial in pharmaceuticals and materials science. For instance, Kumar et al. (2013) reported an efficient route to synthesize 2,4,5-trisubstituted thiazoles via chemoselective thionation-cyclization of highly functionalized enamides, which could include compounds similar to the one (Kumar, Parameshwarappa, & Ila, 2013). This synthesis pathway is vital for creating compounds with potential therapeutic activities.

Antimicrobial and Anticancer Activity

Another research application focuses on the antimicrobial and anticancer properties of derivatives of thiazole and thiazolidinone compounds. For example, Sharma et al. (2012) synthesized a new series of 4-thiazolidinone derivatives of phenothiazine, which showed promising antimicrobial and antituberculosis activity, highlighting the potential of thiazole derivatives in medicinal chemistry (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).

Material Science and Polymer Applications

The compound and its derivatives find applications in materials science, particularly in the synthesis of polymers with specific properties. Yu et al. (2009) investigated the synthesis of aromatic polyamides containing phthalazinone moiety and crosslinkable terminal cyano groups, demonstrating the potential use of similar compounds in creating heat-resistant polymeric materials (Yu, Wang, Liu, Lin, & Jian, 2009).

Herbicidal Activity

Research on the herbicidal activity of thiazole derivatives reveals the agricultural applications of compounds like "(Z)-2-cyano-N-phenyl-3-[4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enamide." Wang et al. (2004) synthesized 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, demonstrating good herbicidal activities, which suggest that structurally similar compounds could serve as novel herbicides (Wang, Li, Li, & Huang, 2004).

Safety And Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to predict the safety and hazards associated with this compound .

Future Directions

The future research directions for a compound like this could involve exploring its potential uses in fields like medicine or materials science. For example, if the compound shows promising biological activity, it could be further developed as a drug .

properties

IUPAC Name

(Z)-2-cyano-N-phenyl-3-[4-(1,3-thiazol-4-ylmethoxy)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c21-11-16(20(24)23-17-4-2-1-3-5-17)10-15-6-8-19(9-7-15)25-12-18-13-26-14-22-18/h1-10,13-14H,12H2,(H,23,24)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIXDVPDYVJFDB-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)OCC3=CSC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)OCC3=CSC=N3)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-phenyl-3-{4-[(1,3-thiazol-4-yl)methoxy]phenyl}prop-2-enamide

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